molecular formula C14H13F2NO2S B10965971 3,4-difluoro-N-(2-phenylethyl)benzenesulfonamide

3,4-difluoro-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B10965971
M. Wt: 297.32 g/mol
InChI Key: GJLPDYASUZVXOD-UHFFFAOYSA-N
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Description

    3,4-difluoro-N-(2-phenylethyl)benzenesulfonamide: is a chemical compound with the molecular formula C₁₄H₁₃F₂NO₂S. It belongs to the sulfonamide class of organic compounds.

  • The compound consists of a benzene ring substituted with two fluorine atoms, an N-(2-phenylethyl) group, and a sulfonamide functional group.
  • Sulfonamides are known for their diverse applications, including pharmaceuticals, agrochemicals, and materials science.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves introducing the fluorine atoms and the phenylethyl group onto the benzene ring. Specific synthetic routes may vary, but one common approach is via nucleophilic aromatic substitution.

      Reaction Conditions: Reactions typically occur under controlled temperature and solvent conditions.

      Industrial Production: While I don’t have specific industrial production methods, research laboratories often synthesize this compound for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: 3,4-difluoro-N-(2-phenylethyl)benzenesulfonamide can undergo various reactions, including

      Common Reagents and Conditions: Reagents like strong bases (e.g., sodium hydroxide) or nucleophiles (e.g., amines) are used.

      Major Products: The major products depend on the specific reaction. For example, substitution reactions yield derivatives with modified substituents.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate due to the sulfonamide group’s pharmacophore properties.

      Biological Studies: It may serve as a probe in biological assays or as a building block for designing bioactive molecules.

      Materials Science: Its unique structure could find applications in materials with specific properties.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific target. It could inhibit enzymes, receptors, or other biological processes.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other sulfonamides or fluorinated benzene derivatives.

      Uniqueness: Highlight its specific features, such as the combination of phenylethyl and difluoro substituents.

    Remember that this compound’s applications and properties are still an active area of research, and scientists continue to explore its potential.

    Properties

    Molecular Formula

    C14H13F2NO2S

    Molecular Weight

    297.32 g/mol

    IUPAC Name

    3,4-difluoro-N-(2-phenylethyl)benzenesulfonamide

    InChI

    InChI=1S/C14H13F2NO2S/c15-13-7-6-12(10-14(13)16)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2

    InChI Key

    GJLPDYASUZVXOD-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)F

    Origin of Product

    United States

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